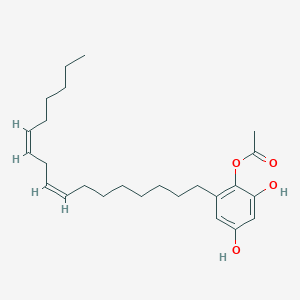

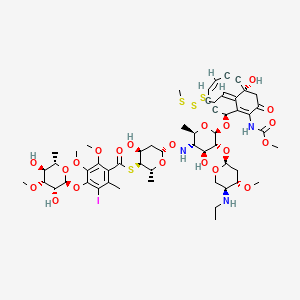

Cyanidin 3-sambubioside 5-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

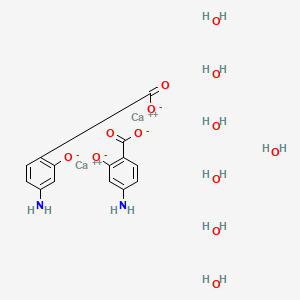

Cyanidin 5-O-beta-D-glucoside 3-O-beta-D-sambubioside is an anthocyanidin glycoside.

科学的研究の応用

1. Plant Pigmentation and Color Variation Cyanidin 3-sambubioside 5-glucoside contributes to the pigmentation in various garden plants, including those in the Cruciferae family. This pigment is particularly notable in the flowers of Lobularia maritima, Lunaria annua, and Cheiranthus cheiri. The structural variations and biosynthesis of these pigments in different plants lead to a diverse range of flower colors, which are of significant interest in botany and horticulture (Tatsuzawa et al., 2006).

2. Bioactivity and Antioxidant Properties Research indicates that this compound and its derivatives show notable antioxidant activity. A study examining the interaction of these compounds with mimic lipid membranes (reflecting tumor cell membrane lipid composition) revealed insights into their potential anticancer and antioxidant activities. These interactions could be fundamental in understanding the pharmaceutical mechanisms of these compounds (Strugała et al., 2016).

3. Potential Health Benefits and Therapeutic Uses this compound has shown promise in health-related research, particularly in relation to inflammatory conditions. A study demonstrated its efficacy in reducing cytokine-induced inflammation in human intestinal cells, suggesting its potential role in managing inflammatory bowel diseases. This effect was observed at much lower concentrations compared to conventional anti-inflammatory drugs, indicating a high anti-inflammatory efficiency (Serra et al., 2012).

4. Influence on Metastasis in Cancer Cells A specific focus has been placed on the inhibitory effects of cyanidin 3-sambubioside on cancer cell metastasis. A study highlighted its ability to interrupt neovascular formation and inhibit the metastatic potential of breast cancer cells, specifically by downregulating matrix metalloproteinase-9, an enzyme associated with cancer progression (Lee et al., 2013).

特性

分子式 |

C32H39O20+ |

|---|---|

分子量 |

743.6 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1 |

InChIキー |

OLBLWNPOURNBCY-MRBLLYQQSA-O |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)